molecular formula C14H16N2 B045760 o-Tolidine CAS No. 119-93-7

o-Tolidine

Cat. No. B045760
Key on ui cas rn: 119-93-7
M. Wt: 212.29 g/mol
InChI Key: NUIURNJTPRWVAP-UHFFFAOYSA-N
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Patent
US06524770B1

Procedure details

o-tolidine sulfone; 4,4′-methylene-bis-(2,6-diethyl aniline);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]2[C:8]3[C:13](S(=O)(=O)[C:5]2=[CH:4][C:3]=1[NH2:19])=[CH:12][C:11]([NH2:17])=[C:10]([CH3:18])[CH:9]=3.C(C1C=C(CC)C(N)=C(CC)C=1)C1C=C(CC)C(N)=C(CC)C=1>>[CH3:18][C:10]1[CH:9]=[C:8]([C:6]2[CH:5]=[CH:4][C:3]([NH2:19])=[C:2]([CH3:1])[CH:7]=2)[CH:13]=[CH:12][C:11]=1[NH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C2C(=C1)C3=CC(=C(C=C3S2(=O)=O)N)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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